molecular formula C10H16O2 B3032098 Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]- CAS No. 10578-41-3

Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]-

Cat. No.: B3032098
CAS No.: 10578-41-3
M. Wt: 168.23 g/mol
InChI Key: NTVWXHIDJCPOAJ-UHFFFAOYSA-N
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Description

Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]- is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol. This compound is a type of oxirane, which is a three-membered cyclic ether, also known as an epoxide. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring structure.

Preparation Methods

The synthesis of Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]- typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . Industrial production methods often involve the use of metal catalysts to enhance the efficiency and selectivity of the reaction. For example, the use of aluminum or chromium catalysts in the presence of carbon monoxide has been reported to facilitate the carbonylation and subsequent ring expansion of oxirane substrates .

Chemical Reactions Analysis

Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]- undergoes a variety of chemical reactions, primarily due to the presence of the reactive oxirane ring. Some common reactions include:

    Ring-Opening Reactions: These reactions are typically catalyzed by acids or bases and result in the formation of diols or other functionalized molecules.

    Oxidation and Reduction: The oxirane ring can be oxidized to form diols or other oxygenated products. Reduction reactions can also occur, leading to the formation of alcohols.

    Substitution Reactions: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Scientific Research Applications

Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its high reactivity makes it useful in the preparation of polymers, resins, and other materials . In biology and medicine, oxiranes are studied for their potential use in drug development and as intermediates in the synthesis of pharmaceuticals. The compound’s ability to undergo ring-opening reactions makes it valuable for creating functionalized molecules with specific biological activities .

Mechanism of Action

The mechanism of action of Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]- involves the nucleophilic attack on the oxirane ring, leading to ring-opening and the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile. For example, in the presence of a carboxylic acid and a tertiary amine catalyst, the reaction proceeds through a series of parallel consecutive stages, including the quaternization of the amine by the activated oxirane and the participation of the carboxylate anion in the ring-opening process .

Comparison with Similar Compounds

Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]- can be compared with other oxirane compounds such as cis-2,3-epoxybutane, trans-2,3-epoxybutane, 1,2-epoxybutane, 1,2,3,4-diepoxybutane, and 3,3-dimethylepoxybutane . These compounds share the common feature of having an oxirane ring but differ in their molecular structures and reactivities. The unique structure of Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]- imparts specific properties that make it suitable for certain applications, such as its use in the synthesis of functionalized molecules and polymers.

Properties

IUPAC Name

2-(cyclohex-3-en-1-ylmethoxymethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-4-9(5-3-1)6-11-7-10-8-12-10/h1-2,9-10H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVWXHIDJCPOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)COCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378151
Record name Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10578-41-3
Record name Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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